molecular formula C26H25ClN6O4 B2372650 1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 922038-07-1

1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2372650
CAS No.: 922038-07-1
M. Wt: 520.97
InChI Key: WEALWTISUDYTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic compound and can be used as an intermediate for synthesizing other organic compounds . Due to its unique structure, it can be used in the synthesis of drugs, pesticides, and dyes .


Synthesis Analysis

The compound can be prepared through various methods. One such method involves using nitrobenzoic acid and 4-chlorophenol as raw materials, and through acylation, condensation, and cyclization reactions, the product is obtained .


Chemical Reactions Analysis

The compound, being an intermediate, can undergo various chemical reactions. For instance, it can participate in condensation and cyclization reactions during its synthesis .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 329.74 and a density of 1.36 . Other physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrazolopyrimidines : Research demonstrates the synthesis of pyrazolopyrimidines, which are closely related to the specified compound. These processes involve various chemical reactions and are foundational in developing compounds with potential medicinal applications (Ochi & Miyasaka, 1983).

  • Development of Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolopyrimidines, have been synthesized and evaluated for their antimicrobial and anticancer activities. This research highlights the potential of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Anticancer and Anti-5-Lipoxygenase Agents : Pyrazolopyrimidines have been synthesized and tested for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer treatment and inflammatory disease management (Rahmouni et al., 2016).

  • Benzimidazole Derivatives Synthesis : The synthesis of benzimidazole derivatives, which share structural similarities with the specified compound, has been explored. These derivatives have potential applications in various fields of chemistry and medicine (Fikry et al., 2015).

  • Diterpene Pyrimidine Derivatives : Research into the reactions of cyclopentanonopimaric acid dimethyl ester has led to the development of new diterpene pyrimidine derivatives. Such studies are critical for expanding the knowledge of pyrimidine chemistry (Tret’yakova et al., 2003).

Biological Activity and Application

  • Antimicrobial and Anticancer Activity : Several pyrazolopyrimidines have been synthesized and tested for their antimicrobial and anticancer properties, demonstrating the therapeutic potential of such compounds (Bondock, Rabie, Etman, & Fadda, 2008).

  • Synthesis of Fused Heterocycles : The creation of fused heterocycles originating from pyrazolopyrimidines has been explored, showcasing the versatility of these compounds in synthesizing various heterocyclic structures (Rote et al., 2014).

  • Antitumor Evaluation : A series of pyrazolo[3,4-d]pyrimidines has been synthesized and evaluated for their antitumor activity, indicating their potential use in cancer therapeutics (Kandeel et al., 2012).

Safety and Hazards

The compound is an organic compound and should be handled following general safety procedures. Contact with skin, eyes, and inhalation of its dust or vapor should be avoided. Appropriate personal protective equipment, such as gloves and protective glasses, should be worn when handling it .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN6O4/c27-20-7-5-19(6-8-20)26(11-1-2-12-26)25(35)28-13-14-32-23-22(15-30-32)24(34)31(17-29-23)16-18-3-9-21(10-4-18)33(36)37/h3-10,15,17H,1-2,11-14,16H2,(H,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALWTISUDYTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.